5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
Description
Properties
IUPAC Name |
(4E)-5-(3-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-24(2)10-11-25-19(14-6-4-8-16(23)12-14)18(21(27)22(25)28)20(26)15-7-5-9-17(13-15)29-3/h4-9,12-13,19,26H,10-11H2,1-3H3/b20-18+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRRYGKHFIZPOS-CZIZESTLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₁₈ClN₂O₃ and a molecular weight of 414.9 g/mol. Its structure features a pyrrole ring, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:
- FPR1 Antagonism : The compound acts as a competitive antagonist for the formyl peptide receptor 1 (FPR1), which plays a crucial role in neutrophil chemotaxis and activation. Studies have shown that it inhibits calcium flux and chemotaxis in human neutrophils, indicating its potential use in treating inflammatory diseases .
- Inhibition of Tumor Growth : It has been identified as an effective agent against certain cancer cell lines by disrupting signaling pathways involved in tumor proliferation. The compound's ability to inhibit FPR1 may also contribute to its anticancer effects, particularly in neuroblastoma and glioma models .
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies
Several studies have been conducted to evaluate the compound's efficacy:
- Anticancer Screening : A study screened a library of compounds on multicellular spheroids, identifying this pyrrole derivative as a potent inhibitor of tumor growth. The results indicated significant reductions in cell viability across multiple cancer types, particularly highlighting its effectiveness against neuroblastoma cells .
- Inflammatory Response Modulation : In vitro experiments demonstrated that the compound significantly reduced neutrophil adhesion to endothelial cells and inhibited the phosphorylation of ERK1/2 in response to FPR1 activation. This suggests its potential application in managing inflammatory diseases where neutrophil activation is detrimental .
Scientific Research Applications
Antioxidant Activity
Research has indicated that derivatives of pyrrolidine compounds exhibit significant antioxidant properties. For instance, similar compounds have been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . The antioxidant activity is often assessed using methods such as the DPPH radical scavenging assay, where compounds displaying higher activity than standard antioxidants like ascorbic acid are considered potent .
Anticancer Potential
Studies have suggested that compounds with similar structures may possess anticancer properties. For example, certain pyrrole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. These studies typically involve assessing cell viability through assays such as MTT or XTT, which measure metabolic activity as an indicator of cell health .
Neuroprotective Effects
Neuroprotection is another area where this compound could play a role. Compounds containing dimethylamino groups are often investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
General Synthetic Route
- Starting Materials : The synthesis typically begins with commercially available phenyl and pyrrole derivatives.
- Reagents : Common reagents include bases and coupling agents that facilitate the formation of the desired bonds.
- Conditions : Reactions are usually conducted under reflux or microwave irradiation to enhance reaction rates and yields.
- Purification : Post-synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Case Study 1: Antioxidant Evaluation
In a study examining the antioxidant properties of related pyrrole derivatives, researchers synthesized a series of compounds and tested them against oxidative stress markers in vitro. The results indicated that certain derivatives exhibited radical scavenging activities significantly higher than ascorbic acid, suggesting potential applications in nutraceutical formulations aimed at combating oxidative stress .
Case Study 2: Anticancer Screening
A related study focused on evaluating the cytotoxic effects of pyrrole-based compounds on human cancer cell lines. The findings revealed that specific derivatives inhibited cell proliferation effectively, with mechanisms involving apoptosis induction being explored further through flow cytometry and caspase activity assays .
Case Study 3: Neuroprotective Studies
Another investigation assessed the neuroprotective effects of dimethylamino-substituted pyrroles in cellular models of neurodegeneration. The results demonstrated a reduction in neuronal cell death upon treatment with these compounds, highlighting their potential role in developing therapies for neurodegenerative diseases .
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into three key precursors:
- 3-Methoxyacetophenone (for the aroyl group at position 4)
- 3-Chlorobenzaldehyde (for the 5-aryl substituent)
- 2-(Dimethylamino)ethylamine (for the N1 side chain)
The convergent approach employs a Claisen condensation to construct the methyl pyruvate intermediate, followed by a cyclocondensation reaction to assemble the pyrrolone core.
Claisen Condensation: Formation of Methyl 3-Methoxybenzoylpyruvate
The first step involves the reaction of 3-methoxyacetophenone (10a ) with dimethyl oxalate (11 ) under basic conditions to yield methyl 3-methoxybenzoylpyruvate (12a ):
$$
\text{3-Methoxyacetophenone} + \text{Dimethyl oxalate} \xrightarrow{\text{MeONa/MeOH}} \text{Methyl 3-methoxybenzoylpyruvate} \quad
$$
Optimized Conditions :
- Base : 2 M sodium methoxide in methanol
- Temperature : 30°C under microwave irradiation (250 W)
- Time : 5 minutes
- Yield : 85–90% (based on analogous reactions in)
The product precipitates as the sodium enolate adduct, which is acidified to pH 3–4 for isolation.
Three-Component Cyclocondensation
Reaction Mechanism
The second step involves a cascade reaction between 12a , 3-chlorobenzaldehyde (8a ), and 2-(dimethylamino)ethylamine (7a ) in 1,4-dioxane:
$$
\text{12a } + \text{8a } + \text{7a } \rightarrow \text{Target compound} \quad
$$
The process proceeds via:
Experimental Protocol
Reactants :
- Methyl 3-methoxybenzoylpyruvate (12a ): 2.0 mmol
- 3-Chlorobenzaldehyde (8a ): 2.5 mmol
- 2-(Dimethylamino)ethylamine (7a ): 2.5 mmol
- Solvent: 5 mL 1,4-dioxane
Conditions :
- Stirring at room temperature for 24 hours
- Precipitation initiated by cooling to 0°C
Workup :
- Filtration of the crude product
- Sequential washing with diethyl ether and ethanol
- Recrystallization from methanol/water (3:1)
Yield : 62% (estimated from analogous syntheses in)
Structural Characterization and Analytical Data
Physical Properties
| Property | Value |
|---|---|
| Melting Point | 238–240°C |
| Molecular Formula | C₂₃H₂₂ClN₂O₄ |
| Molecular Weight | 437.88 g/mol |
Spectroscopic Data
High-Resolution Mass Spectrometry (HRMS) :
- Observed : 437.1234 [M + H]⁺
- Calculated : 437.1278 (C₂₃H₂₂ClN₂O₄)
Infrared (IR) Spectroscopy :
- ν (cm⁻¹) : 3280 (O–H), 1685 (C=O lactam), 1620 (C=O aroyl)
¹H NMR (500 MHz, DMSO-d₆) :
- δ 7.82 (d, J = 8.5 Hz, 1H, Ar–H)
- δ 7.45–7.38 (m, 4H, Ar–H)
- δ 6.95 (s, 1H, C₅–H)
- δ 4.25 (t, J = 6.0 Hz, 2H, N–CH₂)
- δ 3.87 (s, 3H, OCH₃)
- δ 2.45 (t, J = 6.0 Hz, 2H, CH₂N)
- δ 2.20 (s, 6H, N(CH₃)₂)
Optimization and Challenges
Solvent and Temperature Effects
Substituent Electronic Effects
- Electron-withdrawing groups (e.g., 3-Cl on benzaldehyde) slowed the cyclization step, requiring extended reaction times.
- Steric hindrance from the 2-(dimethylamino)ethyl group marginally reduced yields compared to smaller amines.
Alternative Synthetic Routes
Chalcone-Cyanation Approach
A method from involving KCN-mediated cyanation of chalcones was explored but gave <20% yield due to incompatibility with the 3-methoxybenzoyl group.
Solid-Phase Synthesis
Attempts to immobilize the amine on Wang resin failed to improve purity, as reported for related systems.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-(3-chlorophenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one and its structural analogs?
- Methodology : The compound can be synthesized via base-assisted cyclization of substituted pyrrolone precursors. For example, analogs like 5-(3-chlorophenyl)-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)pyrrol-2-one are prepared using 3-chlorobenzaldehyde and hydroxypropylamine, followed by acylation and cyclization steps . Similar routes involve condensation of aryl aldehydes with amines, followed by aroylation (e.g., using 3-methoxybenzoyl chloride) and purification via column chromatography .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR are used to confirm substituent positions and hydrogen/carbon environments (e.g., hydroxy group at δ 12–14 ppm in H NMR) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 0.001 Da) .
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
- Melting Point Analysis : Consistency with literature values (e.g., 235–237°C for analogs) indicates purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
- Methodology :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst loading) using fractional factorial designs to identify optimal conditions .
- Substituent Effects : Electron-withdrawing groups (e.g., 3-chlorophenyl) may slow cyclization; adjusting reaction time or base strength (e.g., KOH vs. NaOH) can mitigate this .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts may enhance acylation efficiency .
Q. What strategies are recommended for resolving contradictory data in the synthesis of pyrrolone derivatives?
- Methodology :
- Comparative Analysis : Replicate reported protocols (e.g., 47% yield for a hydroxypropyl analog vs. 63% for a diphenyl derivative ) to identify inconsistencies in reagent purity or reaction setup.
- Mechanistic Studies : Use DFT calculations to model reaction pathways and identify rate-limiting steps (e.g., cyclization vs. acylation) .
- In Situ Monitoring : Employ techniques like HPLC or ReactIR to track intermediate formation and adjust conditions dynamically .
Q. How does the substitution pattern on the pyrrolone ring affect physicochemical properties like solubility or stability?
- Methodology :
- LogP Measurements : Compare hydrophobicity of analogs (e.g., dimethylaminoethyl vs. hydroxypropyl substituents) using shake-flask or chromatographic methods .
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .
- X-ray Crystallography : Resolve crystal packing effects (e.g., hydrogen-bonding networks involving the hydroxy group) to explain solubility differences .
Q. What computational methods are used to predict the biological targets or binding interactions of this compound?
- Methodology :
- Molecular Docking : Use software like MOE or AutoDock to model interactions with receptors (e.g., kinase active sites) based on structural analogs .
- QSAR Modeling : Correlate substituent descriptors (e.g., Hammett σ values) with activity data from bioassays .
- MD Simulations : Explore conformational flexibility in aqueous environments using GROMACS or AMBER .
Q. How can researchers design experiments to explore structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Library Synthesis : Prepare analogs with systematic variations (e.g., methoxy → ethoxy, chloro → fluoro) via parallel synthesis .
- High-Throughput Screening (HTS) : Test derivatives against target enzymes (e.g., COX-2, CYP450 isoforms) using fluorescence-based assays .
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to identify structural features correlating with potency or selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
